REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Cl:6][C:7]1[N:16]=[C:15](Cl)[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1>C(OCC)C>[Cl:6][C:7]1[N:16]=[C:15]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1
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Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C(=N1)Cl
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for 3 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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After distillation of the solvent under vacuum
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Type
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STIRRING
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Details
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stirred with 10 g of basic ion exchanger (®Lewatit M600) for 3 h
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Duration
|
3 h
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Type
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FILTRATION
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Details
|
The ion exchanger was filtered off
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness on a rotary evaporator
|
Type
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WASH
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Details
|
the solution was washed with twice 50 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After the organic phase had been dried over magnesium sulfate
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Type
|
ADDITION
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Details
|
the crude product was treated with 50 ml of diethyl ether/petroleum ether (1/1)
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Type
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WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to crystallize at 4° C. overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)N(CC)CC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |